![molecular formula C10H15N3O2 B063211 1-(2-Piperazin-1-ylethyl)pyrrole-2,5-dione CAS No. 190714-38-6](/img/structure/B63211.png)
1-(2-Piperazin-1-ylethyl)pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1-(2-Piperazin-1-ylethyl)pyrrole-2,5-dione involves the reaction between maleic anhydride and aromatic amines, with consequent opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid . This compound then affords 1-(2-Piperazin-1-ylethyl)pyrrole-2,5-dione by reaction with thionyl chloride .Molecular Structure Analysis
The molecular structure of 1-(2-Piperazin-1-ylethyl)pyrrole-2,5-dione is represented by the InChI code: 1S/C10H15N3O2.2ClH/c14-9-1-2-10(15)13(9)8-7-12-5-3-11-4-6-12 .Physical And Chemical Properties Analysis
1-(2-Piperazin-1-ylethyl)pyrrole-2,5-dione is a powder at room temperature . Its molecular weight is 282.17 .Scientific Research Applications
Drug Discovery
Pyrrole derivatives, including “1-(2-Piperazin-1-ylethyl)pyrrole-2,5-dione”, are fundamental building blocks for many biologically active molecules and have gathered significant attention in the fields of medicinal and organic chemistry . Their versatility, selectivity, and biocompatibility make them valuable tools for drug design and development .
Material Science
Pyrrole derivatives are also important in the field of material science. They can be used in the synthesis of various materials due to their unique chemical properties .
Catalysis
Pyrrole derivatives can act as catalysts in various chemical reactions. Their unique structure allows them to facilitate a wide range of chemical transformations .
Biological Activities
Compounds with pyrrole scaffolds, such as “1-(2-Piperazin-1-ylethyl)pyrrole-2,5-dione”, have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Endothelial Cell Differentiation
There is ongoing research to verify the speculated endothelial cell (EC) differentiation-inducing effect of “1-(2-Piperazin-1-ylethyl)pyrrole-2,5-dione” and to investigate the possible underlying mechanisms .
Green Chemistry
Pyrrole derivatives can be synthesized using green chemistry principles like green solvent-based methods, microwave-aided methods, and solvent-free methods . This makes them environmentally friendly and sustainable.
Safety And Hazards
properties
IUPAC Name |
1-(2-piperazin-1-ylethyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-9-1-2-10(15)13(9)8-7-12-5-3-11-4-6-12/h1-2,11H,3-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMIKPTTYNVZBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2C(=O)C=CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407898 |
Source
|
Record name | 1-(2-piperazin-1-ylethyl)pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Piperazin-1-ylethyl)pyrrole-2,5-dione | |
CAS RN |
190714-38-6 |
Source
|
Record name | 1-(2-piperazin-1-ylethyl)pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.